

# Synonyms for 1F-Fructofuranosylnystose like GF4 and 1,1,1-Kestopentaose

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## Compound of Interest

Compound Name: 1F-Fructofuranosylnystose

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## An In-Depth Technical Guide to 1F-Fructofuranosylnystose (GF4)

For Researchers, Scientists, and Drug Development Professionals

### Introduction: Unveiling 1F-Fructofuranosylnystose

**1F-Fructofuranosylnystose**, also known by its synonyms GF4 and 1,1,1-Kestopentaose, is a fructooligosaccharide (FOS) of significant interest in the fields of nutrition and pharmacology.[1][2][3][4] As a member of the fructan family, this complex carbohydrate is naturally present in a variety of plant sources, including onions, chicory, garlic, asparagus, and bananas.[5] Structurally, it consists of a sucrose molecule (a glucose unit linked to a fructose unit) with three additional fructose units attached via  $\beta$ -(2  $\rightarrow$  1) glycosidic bonds to the fructose moiety of the sucrose. Its CAS number is 59432-60-9.[4]

This guide provides a comprehensive overview of **1F-Fructofuranosylnystose**, detailing its biochemical properties, its role as a prebiotic, and its potential therapeutic applications. We will delve into the experimental protocols for its extraction and analysis, present available quantitative data, and visualize the key biological pathways it influences.

### Biochemical Properties and Synthesis

**1F-Fructofuranosylnystose** is a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract. This property is central to its

biological function as a prebiotic.

Table 1: Physicochemical Properties of **1F-Fructofuranosylnystose**

Property	Value	Reference
Synonyms	GF4, 1,1,1-Kestopentaose	[1][2][3]
CAS Number	59432-60-9	[4]
Molecular Formula	C <sub>30</sub> H <sub>52</sub> O <sub>26</sub>	[4]
Molecular Weight	828.72 g/mol	[4]

The industrial synthesis of **1F-Fructofuranosylnystose** is primarily achieved through the enzymatic action of fructosyltransferases (FTases). These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. *Aspergillus niger* is a commonly used microbial source for producing FTases with high transfructosylation activity.[1][2]

Table 2: Kinetic Parameters of Fructosyltransferase from *Aspergillus niger*

Parameter	Value	Substrate	Reference
K <sub>m</sub>	44.38 mM	Sucrose	[2]
V <sub>max</sub>	1030 μmol/mL/min	Sucrose	[2]
K <sub>m</sub>	79.51 mM	Sucrose	[1]
V <sub>max</sub>	45.04 μmol/min	Sucrose	[1]
k <sub>cat</sub>	31.49 min <sup>-1</sup>	Sucrose	[1]
K <sub>m</sub>	24.60 mM	Sucrose	[3]
V <sub>max</sub>	104.16 μmol/min/mL	Sucrose	[3]

## Prebiotic Activity and Impact on Gut Microbiota

The primary biological function of **1F-Fructofuranosylnystose** is its role as a prebiotic. Upon reaching the colon intact, it is selectively fermented by beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.[6][7] This selective fermentation leads to a shift in the composition of the gut microbiota, favoring the growth of these beneficial microbes.

A study on the closely related fructooligosaccharide, 1-kestose, demonstrated a significant increase in the relative abundance of fecal Bifidobacterium in human subjects after a 12-week supplementation period.[8][9] While specific quantitative data for **1F-Fructofuranosylnystose**'s effect on human gut microbiota is still emerging, the general effects of FOS are well-documented.

Table 3: Effect of 1-Kestose Supplementation on Human Gut Microbiota

Bacterial Genus	Intervention Group (10g 1-kestose/day for 12 weeks)	Placebo Group	p-value	Reference
Bifidobacterium (relative abundance)	Increased from 0.1971 to 0.3244	No significant change	< 0.05	[8][9]

The fermentation of **1F-Fructofuranosylnystose** by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are responsible for many of the downstream health benefits associated with prebiotic consumption.

## Health Benefits and Therapeutic Potential

The production of SCFAs from the fermentation of **1F-Fructofuranosylnystose** mediates a range of physiological effects, including:

- **Improved Gut Health:** SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, promoting a healthy gut barrier and reducing inflammation.
- **Immune Modulation:** SCFAs can influence the activity of immune cells, contributing to a balanced immune response.

- Metabolic Regulation:** Emerging evidence suggests that FOS can positively impact lipid metabolism. A study on rats fed a high-fat diet supplemented with 1-kestose showed a significant reduction in plasma cholesterol and triglyceride levels.[\[10\]](#) While this study was not on **1F-Fructofuranosylnystose** specifically, the similar structure and function suggest a comparable effect.

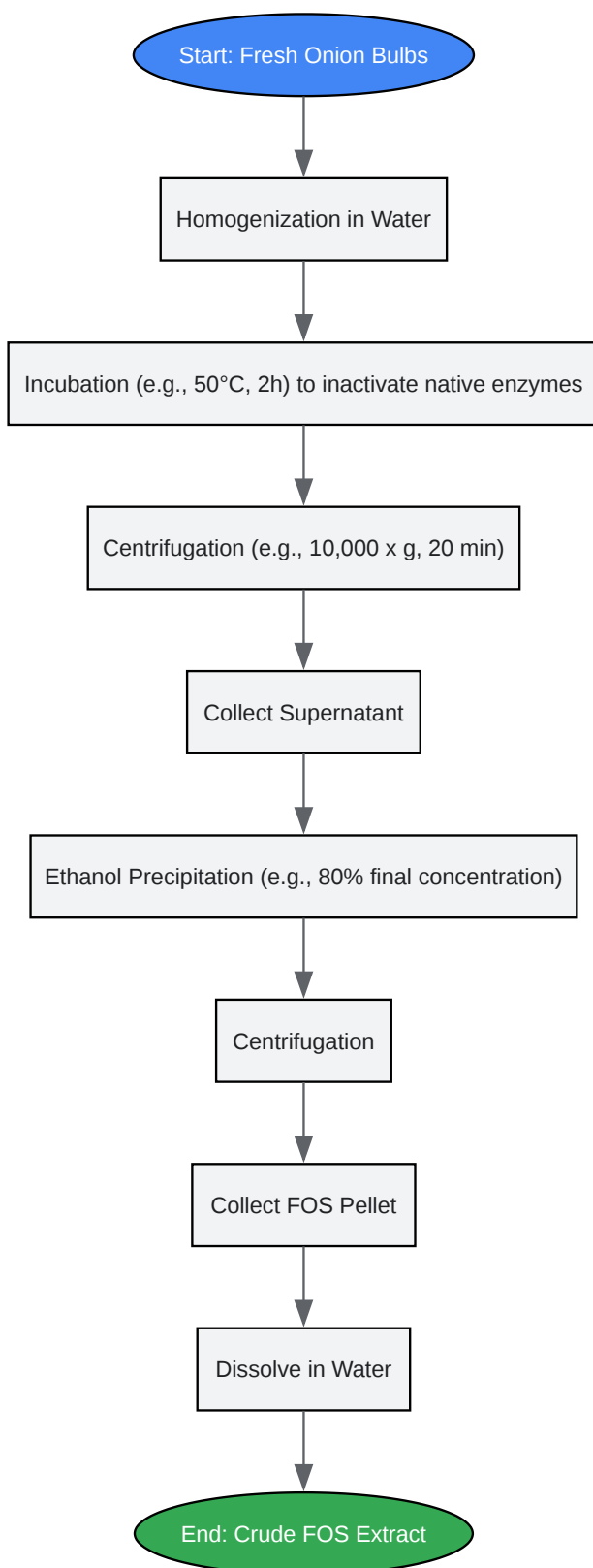
Table 4: Effect of 1-Kestose on Lipid Metabolism in High-Fat Diet Fed Rats

Parameter	Control Group	1-Kestose Group	% Change	Reference
Plasma Cholesterol (mg/dL)	~120	~100	-16.7%	<a href="#">[10]</a>
Plasma Triglycerides (mg/dL)	~150	~100	-33.3%	<a href="#">[10]</a>

## Experimental Protocols

### Extraction of Fructooligosaccharides from Natural Sources (e.g., Onion)

This protocol outlines a general procedure for the extraction of FOS, including **1F-Fructofuranosylnystose**, from plant material.



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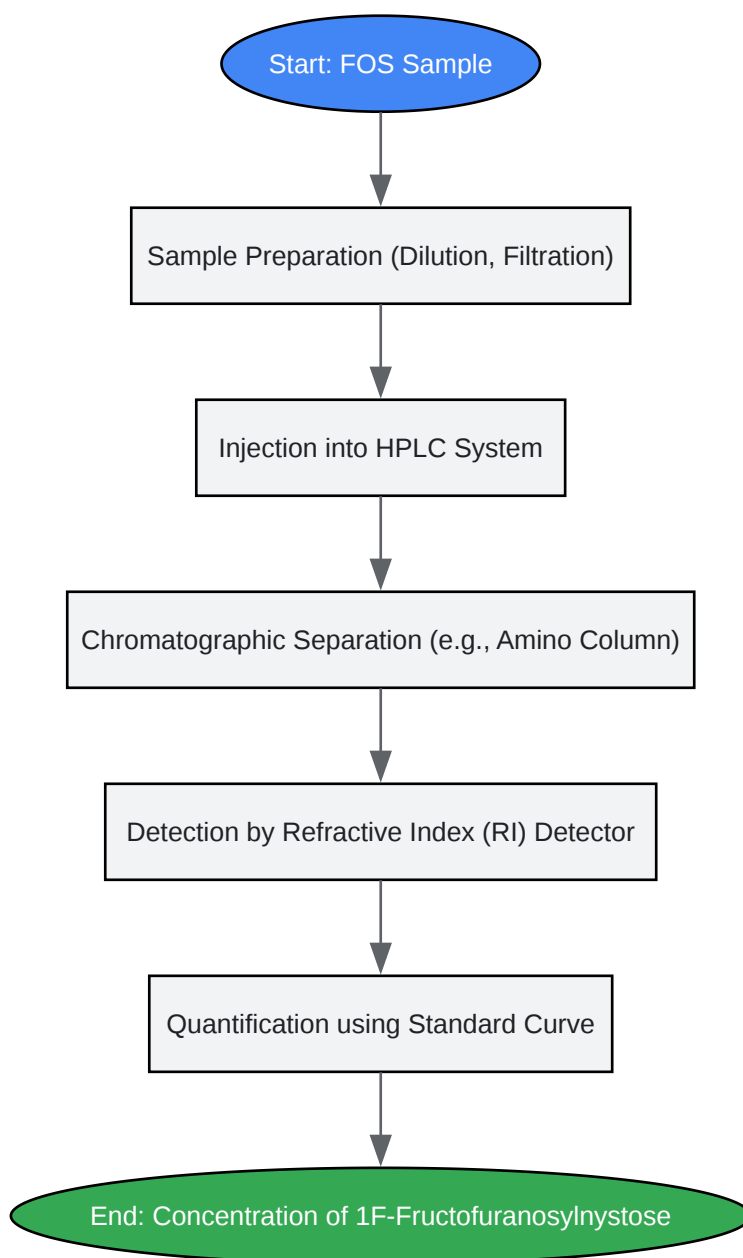
Extraction of Fructooligosaccharides from Onion.

#### Methodology:

- **Preparation of Plant Material:** Fresh onion bulbs are washed, peeled, and homogenized in distilled water.[\[5\]](#)
- **Enzyme Inactivation:** The homogenate is incubated at a specific temperature (e.g., 50°C) to inactivate endogenous enzymes that might degrade the FOS.
- **Clarification:** The mixture is centrifuged to remove solid debris, and the supernatant containing the soluble carbohydrates is collected.[\[5\]](#)
- **Precipitation of FOS:** Cold ethanol is added to the supernatant to a final concentration of approximately 80% (v/v) to precipitate the FOS.
- **Collection and Solubilization:** The mixture is centrifuged, and the resulting pellet containing the crude FOS is collected and redissolved in a minimal amount of water. This crude extract can then be further purified using techniques like chromatography.

## Quantification of 1F-Fructofuranosylnystose by HPLC-RI

High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a common method for the quantification of FOS.[\[11\]](#)



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#### Quantification of **1F-Fructofuranosylnystose** by HPLC-RI.

##### Methodology:

- **Standard Preparation:** A standard curve is prepared using pure **1F-Fructofuranosylnystose** of known concentrations.

- Sample Preparation: The FOS extract is appropriately diluted and filtered through a 0.45  $\mu\text{m}$  filter to remove any particulate matter.[11]
- Chromatographic Conditions:
  - Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.
  - Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11]
  - Flow Rate: A constant flow rate, for example, 1.0 mL/min.
  - Detector: Refractive Index (RI) detector.
- Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to **1F-Fructofuranosylnystose** is compared to the standard.
- Quantification: The concentration of **1F-Fructofuranosylnystose** in the sample is determined by comparing the peak area to the standard curve.[11]

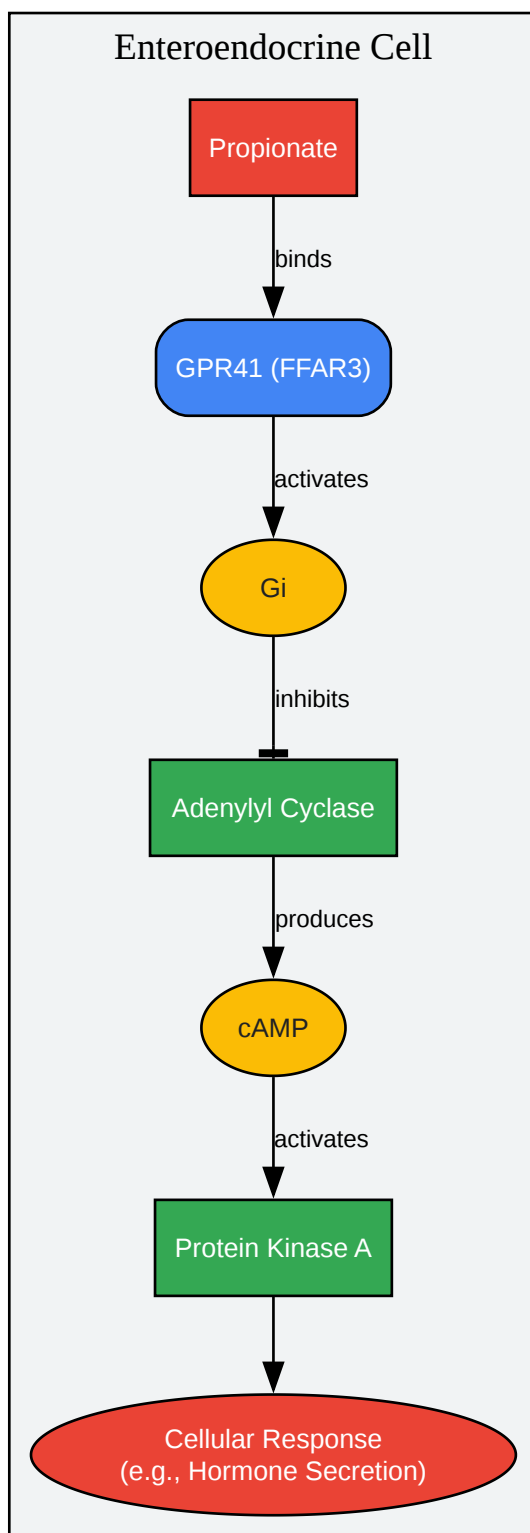
## Signaling Pathways

The health benefits of **1F-Fructofuranosylnystose** are primarily mediated by its fermentation products, the SCFAs. These molecules act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).

### Propionate Signaling through GPR41

Propionate, a major SCFA, preferentially binds to GPR41. This interaction can trigger various downstream signaling cascades, influencing processes like gut hormone secretion and immune responses.



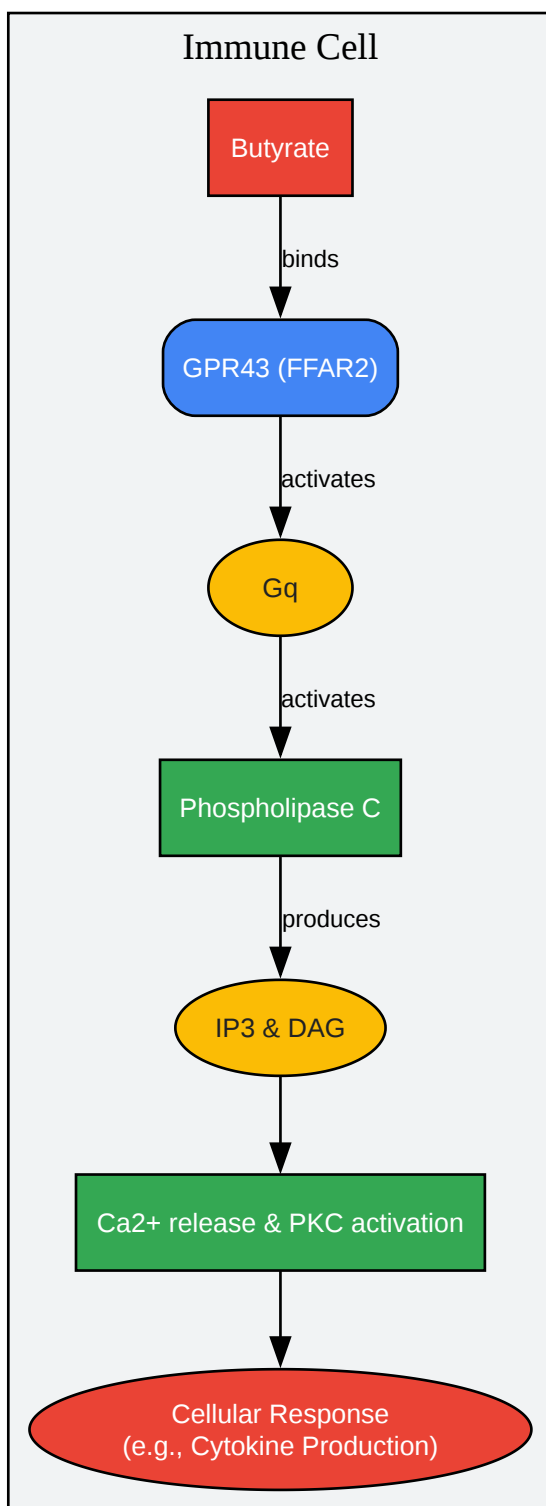


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Propionate signaling via the GPR41 receptor.

## Butyrate Signaling through GPR43

Butyrate, another key SCFA, is a potent activator of GPR43. The activation of GPR43 in various cell types, including immune cells and adipocytes, leads to a wide range of metabolic and anti-inflammatory effects.



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Butyrate signaling via the GPR43 receptor.

## Conclusion

**1F-Fructofuranosylnystose** (GF4) is a promising prebiotic with the potential for significant health benefits. Its ability to modulate the gut microbiota and stimulate the production of beneficial SCFAs positions it as a valuable ingredient for functional foods and a potential therapeutic agent for metabolic and inflammatory disorders. Further research is warranted to fully elucidate its specific quantitative effects in humans and to optimize its production and application. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating molecule.

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